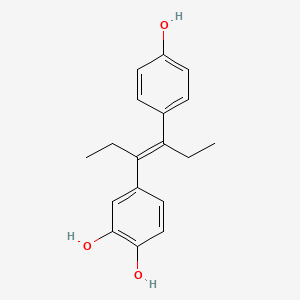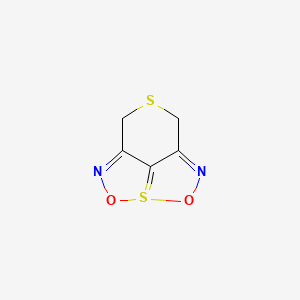
异诺隆
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isonoruron is a synthetic herbicide belonging to the urea class of herbicides. It is primarily used for pre- and post-emergent control of a variety of weeds in crops such as cereals, potatoes, sugarcane, and cotton . The compound is known for its selective action, inhibiting photosynthesis in target plants .
科学研究应用
Isonoruron has several applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for residue analysis in food and environmental samples.
Biology: Studied for its effects on plant physiology and its potential use in controlling invasive weed species.
Medicine: Research is ongoing to explore its potential effects on human health and its toxicological profile.
Industry: Employed in agricultural practices to enhance crop yield by controlling weed growth.
准备方法
Synthetic Routes and Reaction Conditions: Isonoruron can be synthesized through the reaction of N,N-dimethylurea with a suitable cycloalkylamine under controlled conditions. The reaction typically involves heating the reactants in a solvent such as acetonitrile, followed by purification steps to isolate the desired product .
Industrial Production Methods: In industrial settings, the production of Isonoruron involves large-scale synthesis using high-purity reagents and advanced purification techniques to ensure the final product meets regulatory standards. The process includes rigorous quality control measures to maintain consistency and efficacy .
化学反应分析
Types of Reactions: Isonoruron undergoes several types of chemical reactions, including:
Oxidation: Isonoruron can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, typically resulting in the formation of reduced derivatives.
Substitution: Isonoruron can participate in substitution reactions, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
作用机制
Isonoruron exerts its herbicidal effects by inhibiting photosynthesis in target plants. It specifically targets the photosystem II complex, disrupting the electron transport chain and ultimately leading to the death of the plant . This selective action makes it effective against a wide range of weed species while minimizing damage to crops.
相似化合物的比较
Diuron: Another urea-based herbicide with a similar mode of action but different chemical structure.
Linuron: Similar in function but used in different agricultural settings.
Monuron: Shares the same class but has distinct applications and efficacy profiles.
Uniqueness: Isonoruron is unique due to its specific chemical structure, which provides a balance between efficacy and selectivity. Its ability to control a broad spectrum of weeds while being relatively safe for crops makes it a valuable tool in modern agriculture .
属性
CAS 编号 |
28805-78-9 |
|---|---|
分子式 |
C13H22N2O |
分子量 |
222.33 g/mol |
IUPAC 名称 |
1,1-dimethyl-3-[(1R,7S)-3-tricyclo[5.2.1.02,6]decanyl]urea |
InChI |
InChI=1S/C13H22N2O/c1-15(2)13(16)14-11-6-5-10-8-3-4-9(7-8)12(10)11/h8-12H,3-7H2,1-2H3,(H,14,16)/t8-,9+,10?,11?,12?/m0/s1 |
InChI 键 |
QOBMKVRRANLSMZ-WJZAEVBBSA-N |
SMILES |
CN(C)C(=O)NC1CCC2C1C3CCC2C3 |
手性 SMILES |
CN(C)C(=O)NC1CCC2C1[C@@H]3CC[C@H]2C3 |
规范 SMILES |
CN(C)C(=O)NC1CCC2C1C3CCC2C3 |
Key on ui other cas no. |
28805-78-9 |
Pictograms |
Acute Toxic; Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B1229949.png)
![N-[2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1229950.png)
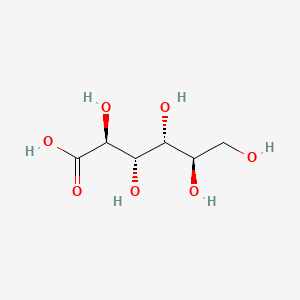
![3-Nitro-4-[[4-(2-oxolanylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]benzamide](/img/structure/B1229954.png)
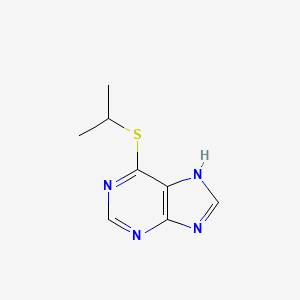
![3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1229958.png)
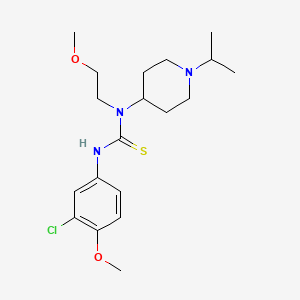
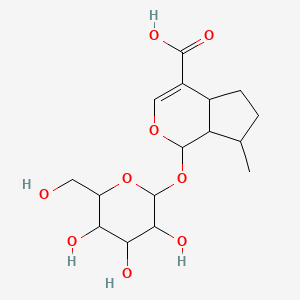
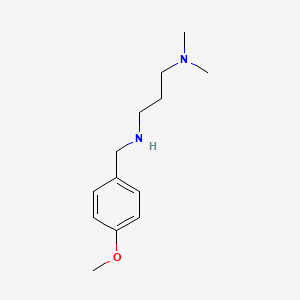
![3-methoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-naphthalenecarboxamide](/img/structure/B1229968.png)

![(R)-10-Chloro-1-(2-(hydroxymethyl)pyrrolidine-1-carbonyl)-3-phenyl-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B1229972.png)
